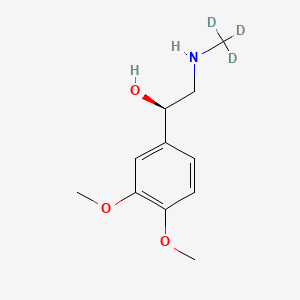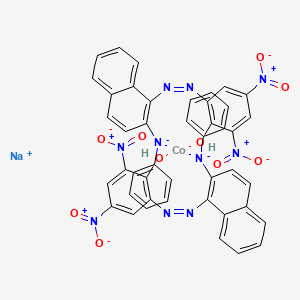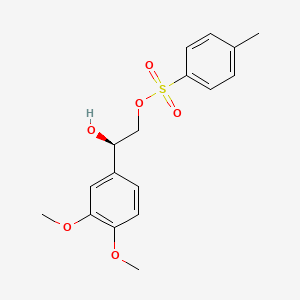![molecular formula C26H27NO5 B589755 Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate CAS No. 135345-41-4](/img/structure/B589755.png)
Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate” is a complex organic compound. It contains a benzyl group, a benzyloxy group, a tert-butoxycarbonyl group, and an amino group . These groups are common in organic chemistry and are often used in the synthesis of various compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butoxycarbonyl-protected amino acids are often used as starting materials in dipeptide synthesis . Additionally, benzyl esters can be synthesized through various methods, including esterification reactions mediated by triethylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group is a common protecting group in organic chemistry, often used to protect amino groups during synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, benzyl esters can undergo various reactions, including reduction, oxidation, and deprotection .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific structure and functional groups present. For example, the presence of a tert-butoxycarbonyl group could make the compound more stable under certain conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis and properties of benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate and its derivatives have been explored in various research contexts. For instance, the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids has been described, highlighting the compound's versatility in chemical synthesis (Koseki, Yamada, & Usuki, 2011).
Applications in Molecular and Peptide Synthesis
- This compound and its variants have been used in the synthesis of various molecular structures. For example, the synthesis of heparin saccharides involved derivatives of this compound as starting materials for disaccharides (Wyss & Kiss, 1975). Additionally, in the context of asymmetric synthesis, protected 1,2-amino alcohols were produced using tert-butanesulfinyl aldimines and ketimines that involved this compound or its derivatives (Tang, Volkman, & Ellman, 2001).
Use in Drug and Pharmaceutical Research
- In pharmaceutical research, the compound has been involved in the synthesis of complex molecules. For instance, it was used in the preparation of an HIV-Protease assay based on a chromogenic amino acid, demonstrating its utility in developing tools for biomedical research (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Role in Organic Synthesis and Material Science
- The compound has also played a role in materials science. For example, it was used in the preparation of polymers like tert-butoxycarbonyl- and benzyloxycarbonyl-modified monomers, showing its potential in the development of new materials (Rehse & Ritter, 1989).
Contribution to Methodology Development in Chemistry
- This compound has been instrumental in developing new methodologies in chemistry. For example, it was involved in an improved method for the selective removal of the tert-butyloxycarbonyl group, enhancing the efficiency of chemical syntheses (Bodanszky & Bodanszky, 2009).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The tert-butyloxycarbonyl (Boc) group is a protective group used in organic synthesis, particularly in the synthesis of peptides and proteins . It protects the amino group, preventing it from unwanted reactions during synthesis . The benzyl ester group can be removed by hydrogenolysis .
Biochemical Pathways
The compound plays a role in the synthesis of peptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .
Pharmacokinetics
It is known that the compound is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
The result of the compound’s action is the formation of dipeptides in satisfactory yields . The compound, with its protective groups, allows for selective reactions to occur, preventing unwanted side reactions and enhancing the efficiency of peptide synthesis .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its reactivity and the efficiency of peptide synthesis . Furthermore, the temperature can also influence the rate of the reactions involved in the synthesis .
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-26(2,3)32-25(29)27-21-14-15-23(30-17-19-10-6-4-7-11-19)22(16-21)24(28)31-18-20-12-8-5-9-13-20/h4-16H,17-18H2,1-3H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZFYKGBHMONBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40706397 |
Source


|
| Record name | Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135345-41-4 |
Source


|
| Record name | Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)

![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)


![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/no-structure.png)
